Tazemetostat dihydrobromide

Catalog No.
S13465196
CAS No.
1467052-83-0
M.F
C34H46Br2N4O4
M. Wt
734.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tazemetostat dihydrobromide

CAS Number

1467052-83-0

Product Name

Tazemetostat dihydrobromide

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;dihydrobromide

Molecular Formula

C34H46Br2N4O4

Molecular Weight

734.6 g/mol

InChI

InChI=1S/C34H44N4O4.2BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);2*1H

InChI Key

OVLIOBIPPKJKHT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br.Br

Tazemetostat dihydrobromide is a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase involved in the regulation of gene expression through chromatin modification. This compound is primarily used in the treatment of certain types of cancer, particularly relapsed or refractory follicular lymphoma and epithelioid sarcoma that are not amenable to complete surgical resection. Tazemetostat functions by inhibiting the hyper-trimethylation of histone H3 at lysine 27, which is often associated with oncogenesis and cancer progression due to its role in silencing tumor suppressor genes .

  • Bromination: The process begins with the bromination of 2-methyl-3-nitrobenzoic acid using dibromantin in sulfuric acid.
  • Esterification and Nitro Reduction: This step generates an intermediate aniline, which is further processed.
  • Reductive Amination: The aniline undergoes two rounds of reductive amination with 4-oxanone and acetaldehyde to yield a dialkylarylamine.
  • Suzuki Coupling: This reaction involves coupling with boronate to form a key intermediate.
  • Saponification: The intermediate is then saponified to produce another precursor.
  • Amide Bond Formation: Finally, an amide bond is formed between the carboxylic acid of the precursor and an amine, followed by treatment with aqueous hydrobromic acid to yield tazemetostat dihydrobromide .

Tazemetostat exhibits significant biological activity as a methyltransferase inhibitor. By inhibiting EZH2, it prevents the trimethylation of histone H3 at lysine 27, thereby reversing gene silencing associated with tumor growth. This action leads to the reactivation of tumor suppressor genes and induces differentiation in cancer cells, contributing to its antitumor effects. Clinical studies have demonstrated its efficacy in reducing tumor burden in patients with specific EZH2 mutations .

Tazemetostat dihydrobromide is primarily used in oncology for:

  • Follicular Lymphoma: Approved for relapsed or refractory cases harboring EZH2 mutations after at least two prior systemic therapies.
  • Epithelioid Sarcoma: Used for metastatic or locally advanced cases not suitable for complete resection.
  • Research

Tazemetostat has been studied for its interactions with various drugs:

  • Metabolism: It is primarily metabolized by cytochrome P450 enzyme CYP3A4, leading to inactive metabolites.
  • Drug Interactions:
    • Increased plasma concentrations when co-administered with omeprazole.
    • Potential decreased efficacy when used alongside St. John’s wort .

Adverse reactions include fatigue, nausea, decreased appetite, and risk of secondary malignancies, necessitating careful monitoring during treatment .

Tazemetostat dihydrobromide shares similarities with other methyltransferase inhibitors but has unique characteristics that distinguish it:

Compound NameMechanism of ActionIndicationsUnique Features
GSK126EZH2 InhibitorVarious cancersPotent against both wild-type and mutant EZH2
EPZ-6438EZH2 InhibitorLymphomasPredecessor to tazemetostat; similar structure
CPI-1205EZH2 InhibitorLymphomas, solid tumorsSelective for mutant EZH2
UNC1999Dual inhibitor (EZH1/EZH2)Various cancersBroader target profile

Tazemetostat's specificity for EZH2 and its established clinical use in specific lymphoma types highlight its unique position among these compounds .

Tazemetostat dihydrobromide is a potent and selective enhancer of zeste homolog 2 (EZH2) inhibitor that has garnered significant attention in the pharmaceutical industry [1] [2]. The synthetic pathway for tazemetostat dihydrobromide begins with 2-methyl-3-nitrobenzoic acid as the primary starting material, which undergoes a series of chemical transformations to yield the final compound [1] [3]. The complete synthesis involves multiple steps including bromination, esterification, nitro reduction, reductive amination, Suzuki coupling, and salt formation [1].

The initial synthetic route commences with the bromination of 2-methyl-3-nitrobenzoic acid using dibromantin in sulfuric acid [1]. This step is critical as it introduces a bromine atom at a specific position, which later serves as a reactive site for the Suzuki coupling reaction [1] [4]. Following bromination, the carboxylic acid group undergoes esterification to protect it during subsequent transformations [1] [3]. The nitro group is then reduced to an amine using iron and ammonium chloride, generating an aniline intermediate with an overall yield of approximately 81% from the starting material [1].

The synthetic pathway can be represented in the following table:

StepReactionReagentsYield (%)
1BrominationDibromantin, H₂SO₄85-90
2EsterificationMethanol, H₂SO₄90-95
3Nitro reductionFe, NH₄Cl90-92
4First reductive amination4-Oxanone, NaBH₄88-90
5Second reductive aminationAcetaldehyde, NaBH₄90-92
6Suzuki couplingBoronate, Pd catalyst85-90
7SaponificationNaOH, H₂O90-95
8Amide formationAmine, coupling agent85-90
9Salt formationHBr90-95

The overall synthetic route demonstrates high efficiency with good to excellent yields at each step, making it suitable for large-scale production of tazemetostat dihydrobromide [1] [3]. The strategic selection of reagents and reaction conditions ensures minimal side reactions and maximizes the yield of the desired product [1] [4].

Optimization of Reductive Amination Steps

The reductive amination steps are crucial in the synthesis of tazemetostat dihydrobromide, as they introduce key structural elements that contribute to the compound's biological activity [1] [2]. The synthesis involves two sequential reductive amination reactions: the first with 4-oxanone and the second with acetaldehyde [1]. These reactions transform the aniline intermediate into a dialkylarylamine structure, which is essential for the final compound's functionality [1] [4].

The first reductive amination reaction involves the reaction of the aniline intermediate with 4-oxanone to form an imine, which is subsequently reduced to form a secondary amine [1]. This step has been optimized to achieve yields of approximately 88% [1] [5]. The second reductive amination introduces an ethyl group through reaction with acetaldehyde, resulting in a tertiary amine with a yield of about 90% [1]. The combined yield of these two reductive amination steps is approximately 82% from the aniline intermediate [1].

Optimization of these reductive amination steps has focused on several key parameters to enhance efficiency and yield [5]. The selection of reducing agents has been thoroughly investigated, with sodium borohydride (NaBH₄) emerging as the preferred choice due to its balance of reactivity and selectivity [5]. The use of 1 molar equivalent of NaBH₄ in tetrahydrofuran (THF) has been identified as optimal for these transformations [5]. Additionally, the use of cation exchange resins such as DOWEX(R)50WX8 (0.5 g per mmol of substrate) has been found to significantly improve the reaction efficiency by facilitating the formation of the imine intermediate and subsequent reduction [5].

The optimization process has also addressed reaction temperature and time [5]. Room temperature conditions have been established as optimal, with reaction times of approximately 20 minutes for each reductive amination step [5]. These mild conditions minimize side reactions and contribute to the high yields observed [5]. The pH control during these reactions is also critical, with slightly acidic conditions favoring imine formation while still allowing for efficient reduction [1] [5].

The synergistic effect of the reducing agent and cation exchange resin accelerates the rate of reduction through the generation of molecular hydrogen and facilitates hydride attack on the protonated imine intermediate [5]. This mechanistic understanding has been instrumental in optimizing the reductive amination steps for industrial-scale production of tazemetostat dihydrobromide [1] [5].

Bromination and Suzuki Coupling Reaction Mechanisms

The bromination and Suzuki coupling reactions are pivotal steps in the synthesis of tazemetostat dihydrobromide, contributing significantly to the construction of the compound's complex molecular architecture [1] [3]. The bromination reaction introduces a bromine atom at a specific position on the aromatic ring, which later serves as a reactive site for the Suzuki coupling [1] [4].

The bromination of 2-methyl-3-nitrobenzoic acid is typically carried out using dibromantin (1,3-dibromo-5,5-dimethylhydantoin) in concentrated sulfuric acid [1]. The mechanism involves electrophilic aromatic substitution, where the dibromantin serves as a source of bromine cation (Br⁺) [1] [3]. The strong electron-withdrawing effect of the nitro group directs the bromination to occur at the position para to the methyl group, ensuring regioselectivity in the reaction [1] [4]. This regioselective bromination is crucial for the subsequent steps in the synthesis [1].

Following several intermediate steps, including esterification, nitro reduction, and reductive amination, the brominated intermediate undergoes a Suzuki coupling reaction with a boronate compound [1] [6]. The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond [6] [7]. In the synthesis of tazemetostat, this reaction connects the brominated intermediate with a boronate bearing a morpholinomethyl group [1] [3].

The Suzuki coupling mechanism involves several distinct steps [6]:

  • Oxidative addition: The palladium catalyst inserts into the carbon-bromine bond of the brominated intermediate, forming an organopalladium complex [6].
  • Transmetalation: The boronate compound transfers its organic group to the palladium complex, facilitated by a base such as sodium carbonate [6] [7].
  • Reductive elimination: The two organic groups connected to palladium couple together, forming a new carbon-carbon bond and regenerating the palladium catalyst [6].

The Suzuki coupling for tazemetostat synthesis typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a mixture of 1,4-dioxane and water [3] [6]. The reaction is conducted at elevated temperatures (approximately 100°C) under an inert atmosphere to prevent catalyst oxidation [3]. This step achieves yields of 85-90%, demonstrating the efficiency of the Suzuki coupling in forming the biphenyl core structure of tazemetostat [1] [3].

The optimization of the Suzuki coupling has focused on catalyst selection, base type and concentration, solvent system, and reaction temperature [6]. These parameters have been fine-tuned to maximize yield while minimizing the formation of side products, such as homocoupling products or deboronated species [6] [7]. The use of an automated intermittent flow approach has also been explored for continuous Suzuki coupling, offering advantages in terms of productivity, heat transfer, and process control for large-scale production [6].

Salt Formation and Polymorph Control Strategies

The final step in the synthesis of tazemetostat dihydrobromide involves salt formation through treatment with hydrobromic acid [1] [8]. This process converts the free base form of tazemetostat into its dihydrobromide salt, which offers improved physicochemical properties such as enhanced solubility, stability, and bioavailability [8] [9]. The salt formation is a critical step that significantly influences the drug's performance and manufacturability [8] [9].

Tazemetostat dihydrobromide is formed by treating the free base with aqueous hydrobromic acid, resulting in protonation of the basic nitrogen atoms in the molecule [1] [8]. The dihydrobromide salt contains two bromide counterions per molecule of tazemetostat, as indicated by its molecular formula C₃₄H₄₄N₄O₄·2HBr and molecular weight of 734.561 [10]. The salt formation process typically achieves yields of 90-95%, contributing to the overall efficiency of the synthetic route [1] [8].

The selection of the dihydrobromide salt form for tazemetostat was based on a comprehensive evaluation of various salt forms during the drug development process [8] [9]. The dihydrobromide salt demonstrated superior properties compared to other potential salt forms, including enhanced solubility at physiologically relevant pH values [8]. Specifically, tazemetostat hydrobromide exhibits high solubility (approximately 7 mg/mL) in the pH range of 1-4, although solubility decreases significantly at higher pH values (0.5 mg/mL at pH 5.5 and 0.03 mg/mL at pH 6.8) [8].

Polymorph control is another critical aspect of tazemetostat dihydrobromide production [8] [11]. Polymorphism refers to the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice [9] [12]. These different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability [9] [12]. For tazemetostat, a novel crystalline polymorphic form C has been identified, which offers advantages for treating EZH2-mediated cancers [11].

Strategies for polymorph control in tazemetostat dihydrobromide production include:

  • Controlled crystallization conditions: Precise control of temperature, solvent composition, cooling rate, and agitation during crystallization to favor the formation of the desired polymorph [8] [12].
  • Seeding techniques: Introduction of seed crystals of the desired polymorph to direct the crystallization process [9] [12].
  • Solvent selection: Use of specific solvents or solvent mixtures that promote the formation of the target polymorph [8] [9].
  • Temperature cycling: Alternating between different temperatures during crystallization to enhance the purity and yield of the desired polymorph [12].

The salt formation and polymorph control processes for tazemetostat dihydrobromide have been optimized to ensure consistent production of high-quality material suitable for pharmaceutical applications [8] [11]. These processes are carefully monitored using various analytical techniques, including X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy, to confirm the identity and purity of the final product [8] [9].

Critical Functional Groups for EZH2 Inhibition

Early hit‐to-lead work revealed three indispensable pharmacophores that drive affinity for the S-adenosyl-l-methionine (SAM) pocket of enhancer-of-zeste-homolog 2 (EZH2):

PharmacophoreKey interactions in the EZH2 active siteEffect of removal (representative IC₅₀, WT EZH2)Ref.
4,6-Dimethyl-2-pyridoneH-bond triad with Trp624 and Tyr726; van-der-Waals plug for the SAM homocysteine channel+Me/+Me (compound 10) = 0.01 µM → H→H (compound 9) = 1.58 µM (160-fold loss)16
ortho-Methyl on benzamide ring (“magic-methyl”)Pre-organises amide at 35 ° torsion, optimising carbonyl–Tyr111 H-bond+Me (compound 4, Tazemetostat) = 0.01 µM → -Me (compound 2) = 0.07 µM (7-fold loss)16
Benzylic methylene linkerPositions pyridone and biphenyl in orthogonal vectors; loss shortens distance to Lys510present (0.01 µM) → direct amide fusion (>5 µM)1

These three elements are retained in every clinically advanced EZH2 inhibitor, underscoring their non-redundant role in catalysis blockade [1] [2].

Role of the Biphenyl Carboxamide Motif in Target Binding

Crystallography shows the biphenyl carboxamide nestling in a hydrophobic gorge created by Phe665, Phe672 and Val626, while its amide carbonyl engages Tyr111 (back-bone) and forms a water-bridged contact with Arg685 [3]. Systematic ring replacements quantify its contribution:

Carboxamide aryl coreWT EZH2 IC₅₀ (µM)EZH1 IC₅₀ (µM)EZH2/EZH1 selectivityNotesRef.
Biphenyl (compound 4)0.010.2424×Optimal shape complementarity16
6-Bromophenyl (compound 12)0.086.6883×Loss of π-stacking, partial selectivity retained16
Indazole (compound 14)1.12>50>45×π-surface tilt mis-aligns carbonyl16
Phenyl → pyridyl swap0.3911.1729×Loss of hydrophobic contact with Phe67221

The biphenyl therefore maximises both potency and discrimination by filling a sterically defined aperture that narrower mono-cycles fail to occupy [3].

Impact of Morpholinomethyl Substituents on Selectivity

Introducing a para-morpholinomethyl handle on the distal ring tunes polarity without perturbing core binding. Substitution trends are summarised below:

p-SubstituentWT EZH2 IC₅₀ (µM)EZH1 IC₅₀ (µM)EZH2/EZH1 selectivityPassive permeability (MDCK-LE, 10⁻⁶ cm s⁻¹)Ref.
H (compound 12)0.086.6883×5616
Morpholinomethyl (compound 7)0.030.9130×11216
Piperazinyl (compound 9·TFA)0.05>10>200×6338
N-Me-morpholine0.101.9019×13042

The morpholinomethyl group doubles membrane flux and maintains nanomolar potency, albeit with modest erosion of EZH1 selectivity owing to additional solvent exposure [4] [5]. Protonatable piperazine restores selectivity but compromises passive uptake, illustrating the permeability–selectivity trade-off inherent to basic substitutions.

Conformational Analysis of Tetrahydro-4H-Pyran Derivatives

Replacing the ethyl wing that projects toward a shallow hydrophobe patch with a trans-tetrahydro-4H-pyran ring locks the side-chain dihedral (χ ≈ 65 °) and removes a chiral centre [6]. Crystallographic overlays show near-identical placement of the oxygen at 3.6 Å from Thr592 Oγ, sustaining a weak dipole–dipole contact [6]. Comparative data:

Side-chain variantWT EZH2 IC₅₀ (µM)Cell H3K27me3 EC₅₀ (µM)MDCK-LE Papp (10⁻⁶ cm s⁻¹)Ref.
Ethyl (clinical API)0.010.194816
Tetrahydropyran (compound 8a)0.326.19125
Oxetane (compound 23a)0.160.22375

Rigidification stabilises the ligand–protein complex entropically but at the expense of permeability; oxetane partly rescues both potency and flux. Molecular-dynamics simulations confirm that ring expansion narrows the χ-distribution (σ ↓ 45 → 18 °), explaining the enthalpic gains in biochemical assays [6].

Key Takeaways

  • Maximal EZH2 inhibition requires the concerted action of a dimethyl-pyridone, an ortho-methyl-benzamide and a properly oriented benzylic linker [1] [2].
  • The biphenyl carboxamide fills a hydrophobic pocket unique to EZH2, rationalising its ubiquitous presence in first-generation inhibitors [3].
  • Morpholinomethyl capping enhances pharmacokinetics while retaining sub-nanomolar potency, illustrating the power of basic polarity handles in late-stage optimisation [4] [5].
  • Conformational locking via tetrahydro-pyran rings affords enthalpic gains but demands compensatory permeability fixes, guiding future scaffold-hopping campaigns [6].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

734.18653 g/mol

Monoisotopic Mass

732.18858 g/mol

Heavy Atom Count

44

UNII

X536WKK41G

Dates

Last modified: 08-10-2024

Explore Compound Types